An In-depth Technical Guide to the Molecular Structure and Properties of 4-Ethenyl-3-nitropyridine
An In-depth Technical Guide to the Molecular Structure and Properties of 4-Ethenyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential reactivity of 4-ethenyl-3-nitropyridine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this paper leverages established principles of organic chemistry and extrapolates from data on structurally analogous compounds, such as 4-vinylpyridine and various nitropyridines. The guide offers a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and an exploration of its potential applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related nitro-aromatic heterocycles.
Introduction and Statement on Data Availability
4-Ethenyl-3-nitropyridine is a substituted pyridine derivative featuring both a vinyl (ethenyl) and a nitro group. These functional groups impart a unique electronic and reactive profile to the pyridine core, suggesting its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, while the vinyl group offers a site for various chemical transformations, including polymerization and addition reactions.
It is important to note that, as of the writing of this guide, there is a scarcity of direct experimental data specifically for 4-ethenyl-3-nitropyridine in peer-reviewed literature and chemical databases. Therefore, this guide has been constructed by drawing logical inferences from the known chemistry of closely related analogues. The predictions and proposed methodologies herein are grounded in established chemical principles and data from similar molecules, providing a robust starting point for further investigation.
Proposed Synthesis of 4-Ethenyl-3-nitropyridine
A plausible synthetic route to 4-ethenyl-3-nitropyridine can be conceptualized based on established methods for the synthesis of nitropyridines and the introduction of vinyl groups onto aromatic rings.[1][2] A potential two-step sequence is outlined below:
Step 1: Nitration of 4-vinylpyridine
The direct nitration of 4-vinylpyridine presents a challenge due to the sensitivity of the vinyl group to oxidative and acidic conditions typically employed in nitration reactions. However, milder nitrating agents could potentially be employed. A more controlled approach would be the nitration of a precursor, followed by the formation of the vinyl group.
Alternative Step 1: Nitration of 4-methylpyridine
A more viable route likely involves the nitration of 4-methylpyridine (4-picoline) to yield 4-methyl-3-nitropyridine. This reaction is typically achieved using a mixture of nitric acid and sulfuric acid.[3]
Step 2: Conversion of the Methyl Group to a Vinyl Group
The resulting 4-methyl-3-nitropyridine can then be converted to 4-ethenyl-3-nitropyridine. A common method for this transformation is the condensation with formaldehyde to form the corresponding alcohol, followed by dehydration.[4]
Experimental Protocol: A Proposed Synthesis
Materials:
-
4-methylpyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Formaldehyde solution (37%)
-
Acetic anhydride
-
Sodium hydroxide
-
Appropriate organic solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of 4-methylpyridine:
-
Slowly add 4-methylpyridine to a cooled (0-5 °C) mixture of concentrated sulfuric acid.
-
To this solution, add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide.
-
Extract the product, 4-methyl-3-nitropyridine, with an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Vinylation of 4-methyl-3-nitropyridine:
-
To a solution of 4-methyl-3-nitropyridine in a suitable solvent, add an aqueous solution of formaldehyde.
-
Heat the mixture in a sealed tube or under reflux for several hours.
-
After cooling, neutralize the reaction mixture and extract the intermediate alcohol.
-
The crude alcohol is then subjected to dehydration by heating with a dehydrating agent such as acetic anhydride.
-
The resulting 4-ethenyl-3-nitropyridine is then purified by distillation under reduced pressure or column chromatography.
-
Predicted Physicochemical Properties
The physicochemical properties of 4-ethenyl-3-nitropyridine can be inferred from its structure and by comparison with related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₆N₂O₂ | Based on the constituent atoms. |
| Molecular Weight | 150.14 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to brown liquid or low-melting solid | Similar to other nitropyridines and vinylpyridines.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Slightly soluble in water. | The pyridine nitrogen and nitro group can engage in hydrogen bonding, but the overall molecule is largely nonpolar. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure | Higher than 4-vinylpyridine due to the polar nitro group increasing intermolecular forces. |
| pKa | Estimated to be around 1-2 | The electron-withdrawing nitro group will significantly decrease the basicity of the pyridine nitrogen compared to 4-vinylpyridine (pKa ≈ 5.6). |
Predicted Spectroscopic Data
The spectroscopic signature of 4-ethenyl-3-nitropyridine can be predicted by considering the individual contributions of the pyridine ring, the vinyl group, and the nitro group, with reference to data for 4-vinylpyridine.[6][7][8][9][10][11]
¹H NMR Spectroscopy
-
Pyridine Protons: Three aromatic protons are expected. The proton at C2 will be the most deshielded due to the adjacent nitrogen and the ortho nitro group. The protons at C5 and C6 will also be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group.
-
Vinyl Protons: Three protons of the vinyl group will exhibit a characteristic AMX or ABX splitting pattern. The geminal protons on the terminal carbon will be diastereotopic.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
δ 8.8-9.0 (s, 1H, H-2)
-
δ 8.4-8.6 (d, 1H, H-6)
-
δ 7.3-7.5 (dd, 1H, H-5)
-
δ 6.6-6.8 (dd, 1H, -CH=CH₂)
-
δ 5.9-6.1 (d, 1H, -CH=CH H)
-
δ 5.4-5.6 (d, 1H, -CH=CHH )
¹³C NMR Spectroscopy
-
Pyridine Carbons: The carbon atoms of the pyridine ring will show characteristic shifts. The carbon bearing the nitro group (C3) and the carbon adjacent to the nitrogen (C2) will be significantly deshielded.
-
Vinyl Carbons: Two signals are expected for the vinyl group carbons.
Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
δ 150-155 (C-2)
-
δ 145-150 (C-4)
-
δ 140-145 (C-6)
-
δ 135-140 (C-3)
-
δ 130-135 (-C H=CH₂)
-
δ 120-125 (C-5)
-
δ 115-120 (-CH=C H₂)
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitro, vinyl, and pyridine functional groups.
Predicted IR (neat) Absorption Bands (cm⁻¹):
-
~3100-3000 (C-H stretching, aromatic and vinyl)
-
~1640 (C=C stretching, vinyl)
-
~1600, 1470 (C=C and C=N stretching, pyridine ring)
-
~1530, 1350 (Asymmetric and symmetric NO₂ stretching)
-
~990, 910 (Out-of-plane C-H bending, vinyl)
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the vinyl group.
Predicted MS (EI) m/z (relative intensity):
-
150 (M⁺)
-
104 (M⁺ - NO₂)
-
78 (Pyridine radical cation)
Expected Chemical Reactivity
The reactivity of 4-ethenyl-3-nitropyridine is dictated by the interplay of its three key structural components: the electron-deficient pyridine ring, the electrophilic nitro group, and the nucleophilic/dienophilic vinyl group.
Reactions of the Pyridine Ring
The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. Nucleophilic attack is most likely to occur at the C2 and C6 positions.
Reactions of the Vinyl Group
The ethenyl substituent can undergo a variety of reactions typical of alkenes:
-
Electrophilic Addition: Reaction with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) is expected.[12]
-
Reduction: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation.
-
Polymerization: Like other vinylpyridines, 4-ethenyl-3-nitropyridine is expected to undergo free-radical, anionic, or cationic polymerization.[4][13]
-
Cycloaddition Reactions: The vinyl group can participate as a dienophile in Diels-Alder reactions.
Reactions of the Nitro Group
The nitro group can be reduced to an amino group using various reducing agents, such as Sn/HCl or catalytic hydrogenation. This would provide access to 4-ethenyl-3-aminopyridine, a potentially valuable synthetic intermediate.
Potential Applications
While specific applications for 4-ethenyl-3-nitropyridine have not been reported, its structural features suggest potential utility in several areas:
-
Pharmaceutical and Agrochemical Synthesis: Nitropyridines are important intermediates in the synthesis of various biologically active molecules, including herbicides and insecticides.[14][15] The presence of the vinyl group allows for further functionalization, potentially leading to novel therapeutic or agrochemical agents.
-
Materials Science: As a functionalized vinyl monomer, it could be used in the synthesis of specialty polymers. The incorporation of the nitropyridine moiety could impart unique electronic, optical, or metal-coordinating properties to the resulting polymer.[16]
-
Organic Synthesis: The combination of a reactive vinyl group and an electron-deficient aromatic system makes it a potentially versatile building block for the synthesis of more complex heterocyclic systems.
Visualization of Molecular Structure and Proposed Synthesis
Molecular Structure of 4-Ethenyl-3-nitropyridine
Caption: Molecular structure of 4-ethenyl-3-nitropyridine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-ethenyl-3-nitropyridine.
Conclusion
4-Ethenyl-3-nitropyridine represents an intriguing yet underexplored molecule with significant potential in synthetic chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, properties, and reactivity, based on the known chemistry of its structural analogues. It is our hope that this document will stimulate further experimental investigation into this and related compounds, unlocking their potential for the development of new pharmaceuticals, agrochemicals, and advanced materials.
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Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2901. [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 14, 2026, from [Link]
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